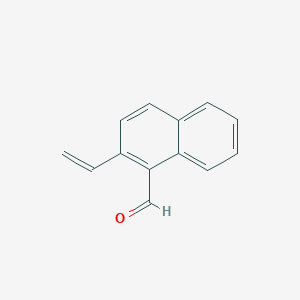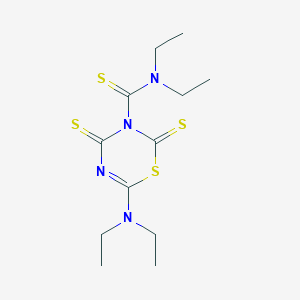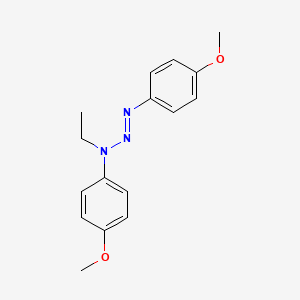
2-Vinyl-1-naphthaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenylnaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring system with an ethenyl group and a formyl group attached to it
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-ethenylnaphthalene-1-carbaldehyde involves the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically carried out in an aqueous micellar medium, which enhances the reaction rate and yield by promoting efficient collisions between the organic substrates .
Another method involves the Reimer-Tiemann reaction, where 2-naphthol is treated with chloroform and sodium hydroxide in an aqueous ethanol solution. This method avoids the need for steam or vacuum distillation, making it a more convenient and efficient approach .
Industrial Production Methods
Industrial production of 2-ethenylnaphthalene-1-carbaldehyde may involve large-scale application of the aforementioned synthetic routes. The use of micellar media and optimized reaction conditions can significantly enhance the yield and reduce the production costs, making it feasible for industrial applications.
化学反应分析
Types of Reactions
2-Ethenylnaphthalene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The ethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: 2-ethenylnaphthalene-1-carboxylic acid.
Reduction: 2-ethenylnaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-Ethenylnaphthalene-1-carbaldehyde has several scientific research applications:
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-ethenylnaphthalene-1-carbaldehyde involves its reactivity towards various chemical reagents. The formyl group can participate in nucleophilic addition reactions, while the ethenyl group can undergo electrophilic substitution. These reactions are facilitated by the electron-donating and electron-withdrawing effects of the substituents on the naphthalene ring, which influence the reactivity and stability of the compound .
相似化合物的比较
Similar Compounds
2-Hydroxybenzaldehyde: Similar structure with a hydroxyl group instead of an ethenyl group.
2-Naphthaldehyde: Lacks the ethenyl group but has a similar naphthalene ring system with a formyl group.
2-Ethylnaphthalene: Contains an ethyl group instead of an ethenyl group.
Uniqueness
2-Ethenylnaphthalene-1-carbaldehyde is unique due to the presence of both an ethenyl group and a formyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
属性
分子式 |
C13H10O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
2-ethenylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C13H10O/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h2-9H,1H2 |
InChI 键 |
QAMVRQIZKGCYOX-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Nitro-1,7-dihydropyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B14007356.png)
![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)





![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)

![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)


